3-シクロプロピル-3-メチルブタン-1-オール

概要

説明

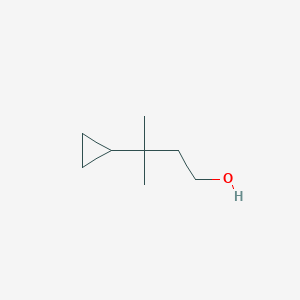

3-Cyclopropyl-3-methylbutan-1-ol is an organic compound with the molecular formula C8H16O. It is a primary alcohol characterized by a cyclopropyl group and a methyl group attached to the same carbon atom. This compound is of interest in various fields due to its unique structure and reactivity.

科学的研究の応用

3-Cyclopropyl-3-methylbutan-1-ol is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studying the effects of cyclopropyl-containing compounds on biological systems.

Medicine: Investigating potential therapeutic applications due to its unique structure.

Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

Target of Action

It’s structurally similar to 3-methylbutan-1-ol (also known as isoamyl alcohol), which has been reported to interact with renin . Renin is an enzyme that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it indirectly influences blood pressure.

Mode of Action

Similar compounds like 3-methylbutan-1-ol are known to undergo oxidation to form carboxylic acids . This process involves the conversion of the alcohol group (-OH) to a carbonyl group (=O), resulting in a change in the compound’s reactivity and interactions with its targets.

Biochemical Pathways

It’s structurally similar to 3-methylbutan-1-ol, which is known to be involved in the production of biofuels . It undergoes initial low-temperature oxidation chemistry, which could potentially affect various metabolic pathways.

Pharmacokinetics

The structurally similar compound, 3-methylbutan-1-ol, has been reported to have certain pharmacokinetic properties . . These properties can significantly impact the bioavailability of the compound.

Result of Action

The oxidation of similar compounds like 3-methylbutan-1-ol results in the formation of carboxylic acids . This transformation can lead to changes in the compound’s reactivity and interactions with its targets, potentially affecting cellular processes.

Action Environment

For instance, the oxidation of 3-Methylbutan-1-ol, a similar compound, is known to occur at low temperatures .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired alcohol. Another method includes the Grignard reaction, where cyclopropylmethyl magnesium bromide reacts with formaldehyde, followed by hydrolysis to produce 3-Cyclopropyl-3-methylbutan-1-ol.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-3-methylbutan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.

化学反応の分析

Types of Reactions

3-Cyclopropyl-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: Cyclopropylmethyl ketone or cyclopropylacetic acid.

Reduction: 3-Cyclopropyl-3-methylbutane.

Substitution: 3-Cyclopropyl-3-methylbutyl chloride or bromide.

類似化合物との比較

Similar Compounds

3-Methylbutan-1-ol: A structurally similar compound with a methyl group instead of a cyclopropyl group.

Cyclopropylmethanol: Contains a cyclopropyl group but lacks the additional methyl group.

Uniqueness

3-Cyclopropyl-3-methylbutan-1-ol is unique due to the presence of both a cyclopropyl and a methyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs.

生物活性

3-Cyclopropyl-3-methylbutan-1-ol (CMB) is an organic compound with the molecular formula . It has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of CMB, supported by data tables, research findings, and case studies.

Structure and Characteristics

- Molecular Formula :

- Molecular Weight : 128.21 g/mol

- CAS Number : 1219087

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specifically reported |

| Melting Point | Not specifically reported |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that CMB exhibits significant antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity of CMB

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that CMB may interact with bacterial cell membranes or inhibit essential metabolic pathways, although the precise mechanism remains to be fully elucidated .

Anti-inflammatory Effects

CMB has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages.

Table 2: Cytokine Inhibition by CMB

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 45 |

| IL-6 | 10 | 50 |

| IL-1β | 10 | 40 |

The data indicates that CMB can modulate inflammatory responses, potentially through the inhibition of NF-kB signaling pathways .

Interaction with Biological Targets

The biological activity of CMB appears to involve multiple mechanisms:

- Antimicrobial Action : CMB may disrupt cell wall synthesis or inhibit enzymes critical for bacterial growth.

- Anti-inflammatory Action : It likely modulates cytokine production by affecting transcription factors involved in inflammatory pathways.

Pharmacokinetics

The pharmacokinetic profile of CMB is not extensively documented; however, its lipophilicity suggests good membrane permeability, which is crucial for its biological activity.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of CMB against a panel of bacterial strains. The study concluded that CMB showed remarkable potency against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of CMB in a murine model of acute inflammation. The results indicated that treatment with CMB significantly reduced edema and inflammatory cell infiltration compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

特性

IUPAC Name |

3-cyclopropyl-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,5-6-9)7-3-4-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWKXRNTVNODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。